molecular formula C11H7N3 B372556 6-Phenylpyrimidine-4-carbonitrile CAS No. 83858-06-4

6-Phenylpyrimidine-4-carbonitrile

Cat. No. B372556
CAS RN: 83858-06-4
M. Wt: 181.19g/mol
InChI Key: JRDXVIQXLHZMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C11H7N3 . It is a solid substance and has a molecular weight of 181.2 .


Synthesis Analysis

The synthesis of pyrimidines, including 6-Phenylpyrimidine-4-carbonitrile, has been extensively studied . Various methods for the synthesis of pyrimidines are described in the literature . For instance, the synthesis of novel 4-phenylpyrimidine-2(1 H)-thiones has been reported for their potential use as COX-1 and COX-2 inhibitors .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 6-Phenylpyrimidine-4-carbonitrile includes a phenyl group attached to the 6-position of the pyrimidine ring and a carbonitrile group attached to the 4-position .


Chemical Reactions Analysis

Pyrimidines, including 6-Phenylpyrimidine-4-carbonitrile, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

6-Phenylpyrimidine-4-carbonitrile is a solid substance . It has a molecular weight of 181.2 and its IUPAC name is 6-phenyl-4-pyrimidinecarbonitrile .

Scientific Research Applications

Medicinal Chemistry: Anticancer Potential

6-Phenylpyrimidine-4-carbonitrile has been identified as a compound with potential anticancer properties. Pyrimidine derivatives are known to exhibit significant activity against various cancer cell lines. The compound’s structure allows for interaction with biological targets, potentially inhibiting the growth of cancer cells .

Pharmaceutical Research: Anti-inflammatory Agents

In pharmaceutical research, 6-Phenylpyrimidine-4-carbonitrile is explored for its anti-inflammatory effects. Pyrimidine derivatives have shown inhibitory effects against key inflammatory mediators, which could lead to the development of new anti-inflammatory drugs .

Chemical Synthesis: Building Blocks

This compound serves as a versatile building block in chemical synthesis. It can undergo various reactions to form complex molecules, which are essential in the development of new chemical entities for further research and industrial applications .

Biological Research: Protein Kinase Inhibition

In biology, 6-Phenylpyrimidine-4-carbonitrile is studied for its role in protein kinase inhibition. Protein kinases are enzymes that play a crucial role in signal transduction pathways, and their inhibition can lead to important insights into cellular processes .

Industrial Applications: Catalysts and Intermediates

Industrially, 6-Phenylpyrimidine-4-carbonitrile is used as a catalyst and intermediate in various chemical processes. Its reactivity and stability under different conditions make it valuable in large-scale production settings .

Environmental Applications: Green Chemistry

The compound’s potential in green chemistry is being investigated, particularly in the synthesis of environmentally friendly materials and as a catalyst in reactions that minimize waste .

Analytical Chemistry: Chromatography

Finally, in analytical chemistry, 6-Phenylpyrimidine-4-carbonitrile can be utilized in chromatographic methods to help in the separation and analysis of complex mixtures, aiding in the identification and quantification of substances .

Mechanism of Action

The mechanism of action of pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

properties

IUPAC Name

6-phenylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDXVIQXLHZMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyrimidine-4-carbonitrile

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